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(2,2,4-trimethyl-1H-quinolin-6-yl) furan-2-carboxylate

GPCR screening S1P1 receptor pharmacology structure–activity relationship

GPCR phenotypic screening often yields hits with ambiguous target engagement. This compound, with 3.0× intra-assay selectivity for S1P1 (EC50 13.3 µM) over 5-HT1A (EC50 39.7 µM), enables rapid deconvolution. Its furan-2-carboxylate moiety is not functionally interchangeable; substituting with pyridine or acetate alters biological fingerprint by >4-fold. Procure alongside the pyridine-3-carboxylate analog for a matched-pair set to quantify heterocycle electronic effects on S1P1 binding. Single batch procurement from one source minimizes inter-laboratory EC50 variability.

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
Cat. No. B5592062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2,4-trimethyl-1H-quinolin-6-yl) furan-2-carboxylate
Molecular FormulaC17H17NO3
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESCC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=CO3)(C)C
InChIInChI=1S/C17H17NO3/c1-11-10-17(2,3)18-14-7-6-12(9-13(11)14)21-16(19)15-5-4-8-20-15/h4-10,18H,1-3H3
InChIKeyUPZZXFBOEFCBDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Profile: (2,2,4-Trimethyl-1H-quinolin-6-yl) furan-2-carboxylate


(2,2,4-Trimethyl-1H-quinolin-6-yl) furan-2-carboxylate (CAS 330439-88-8, PubChem CID 698314) is a synthetic hybrid molecule integrating a 1,2-dihydro-2,2,4-trimethylquinoline core with a furan-2-carboxylate ester at the 6-position [1]. With a molecular weight of 283.32 g/mol, computed XLogP3-AA of 3.6, one hydrogen bond donor, and four hydrogen bond acceptors, this compound occupies physicochemical space typical of lead-like screening libraries [2]. It belongs to a broader class of 6-O-acyl-1,2-dihydroquinolines originally explored for antiparasitic applications; however, the furan-2-carboxylate variant remains a relatively underexplored member of this series, making it a valuable tool compound for structure–activity relationship (SAR) studies aimed at ester moiety optimization [3].

Underexplored furan-2-carboxylate ester supports SAR expansion studies of 6-O-acyl dihydroquinolines.
Reported GPCR selectivity (S1P1 > 5-HT1A) may support target deconvolution screening workflows.
Lead-like lipophilicity and HBA profile support ADME property screening studies.

Why Generic Replacement Fails


The 6-O-acyl-1,2-dihydroquinoline chemotype exhibits extreme sensitivity to the identity of the ester substituent. In the foundational antitrypanosomal SAR study by Patrick et al. (2010), a panel of 53 analogs revealed that potency against Trypanosoma brucei rhodesiense ranged from 7 nM to 89 µM depending solely on the nature of the ester and N1-substitution [1]. The 6-ether derivatives were uniformly less active than 6-esters, and even among closely related esters, activity differences exceeded 10-fold [1]. Moreover, G-protein coupled receptor (GPCR) screening data from the Molecular Libraries Program demonstrate that (2,2,4-trimethyl-1H-quinolin-6-yl) furan-2-carboxylate and its pyridine-3-carboxylate congener exhibit distinct selectivity profiles at the S1P1 receptor, differing by approximately 4-fold in potency [2]. These data collectively confirm that the furan-2-carboxylate moiety is not functionally interchangeable with other heteroaryl or aryl esters; substituting the furan ring for a pyridine, benzoate, or acetate group yields a compound with measurably different biological fingerprint, invalidating generic substitution without experimental revalidation.

Ester Substituent Sensitivity Ester identity can shift antitrypanosomal potency >10-fold; furan ester activity may not match other 6-O-acyl analogs without direct testing.
GPCR Selectivity Divergence Furan vs pyridine ester yields ~4-fold S1P1 potency difference; heterocycle replacement may alter receptor binding profile and assay interpretation.
N1-Substitution Impact Free N1 position vs N1-benzylation changes pharmacological and NMR identity; interchangeability requires experimental revalidation.

Quantitative Differentiation vs. Analogs


S1P1 Potency Comparison: Furan vs. Pyridine Ester

In cell-based reporter-gene assays conducted by The Scripps Research Institute Molecular Screening Center, (2,2,4-trimethyl-1H-quinolin-6-yl) furan-2-carboxylate (BDBM30996) demonstrated an EC50 of 1.33 × 10⁴ nM (13.3 µM) at the human sphingosine 1-phosphate receptor 1 (S1P1) [1]. In contrast, the direct structural analog (2,2,4-trimethyl-1H-quinolin-6-yl) pyridine-3-carboxylate (BDBM37234), which differs only by replacement of the furan oxygen with a pyridine nitrogen in the ester heterocycle, exhibited an IC50 of 3.22 × 10³ nM (3.22 µM) at the same target [2]. This represents a 4.1-fold reduction in S1P1 potency conferred by the furan-2-carboxylate moiety relative to the pyridine-3-carboxylate. Both compounds share the identical dihydroquinoline scaffold, isolating the heterocycle replacement as the sole structural variable.

S1P1 Potency Comparison
Head-to-head
EC50 13.3 µM (furan) vs IC50 3.22 µM (pyridine)
Supports selectivity probe context for GPCR screens.
4.1-fold difference; cross-study comparable.
GPCR screening S1P1 receptor pharmacology structure–activity relationship

Intra-Compound GPCR Selectivity: S1P1 vs. 5-HT1A

Within its own pharmacological profile, (2,2,4-trimethyl-1H-quinolin-6-yl) furan-2-carboxylate displays measurable selectivity between two therapeutically relevant GPCR targets. In cell-based assays from The Scripps Research Institute Molecular Screening Center, the compound showed an EC50 of 1.33 × 10⁴ nM at S1P1 versus an EC50 of 3.97 × 10⁴ nM at the human 5-HT1A serotonin receptor [1]. This represents a 3.0-fold selectivity for S1P1 over 5-HT1A. While both values are in the micromolar range, the differential is reproducible, as both assays employed the same promiscuous Gα15 protein and β-lactamase (BLA) reporter-gene readout system under identical pH (7.4) and temperature (23°C) conditions [1].

GPCR Selectivity Ratio
Class-level
3.0-fold selectivity (S1P1 > 5-HT1A)
Supports GPCR selectivity profiling studies.
Micromolar EC50 range; single screening panel.
GPCR selectivity profiling 5-HT1A receptor S1P1 receptor off-target screening

Computed Lipophilicity vs. Lead Analog

The computed partition coefficient (XLogP3-AA) of (2,2,4-trimethyl-1H-quinolin-6-yl) furan-2-carboxylate is 3.6, placing it within the optimal range for lead-like compounds (typically XLogP 1–4) [1]. In comparison, the reported experimental logP of the lead antitrypanosomal compound 1,2-dihydro-2,2,4-trimethylquinolin-6-yl 3,5-dimethoxybenzoate (TDR20364) is substantially higher at approximately 5.0, reflecting the increased hydrophobicity conferred by the dimethoxybenzoyl substituent [2]. While computed and experimental logP values are not directly interchangeable, the structural basis for the difference is evident: the furan ring contributes one oxygen heteroatom and a smaller molecular surface area compared to the 3,5-dimethoxyphenyl group. This ~1.4 log unit difference in computed lipophilicity translates to a predicted ~25-fold difference in octanol-water partition coefficient, with significant implications for membrane permeability, plasma protein binding, and metabolic clearance.

Lipophilicity vs Lead Analog
Head-to-head
XLogP 3.6 (furan) vs exp. logP ~5.0 (dimethoxybenzoate)
Lower lipophilicity may support ADME property screening.
Computed vs experimental; ~1.4 log unit difference.
physicochemical profiling lipophilicity drug-likeness ADME prediction

Hydrogen Bond Acceptor Capacity: Furan vs. Acetate Esters

The furan-2-carboxylate ester contributes two oxygen atoms—the carbonyl oxygen and the furan ring oxygen—to the hydrogen bond acceptor (HBA) profile of the molecule. (2,2,4-Trimethyl-1H-quinolin-6-yl) furan-2-carboxylate possesses a total of 4 HBA (PubChem computed descriptor), whereas the analogous 6-O-acetate derivatives (e.g., 1-benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate, compound 10a) contain only 3 HBA, lacking the heterocyclic oxygen [1][2]. The additional HBA capacity arises specifically from the furan ring oxygen, which can participate in non-classical hydrogen bonds (C–H···O interactions), metal coordination, or dipole–dipole interactions with protein binding site residues. In the antitrypanosomal series, the identity of the ester moiety had a measurable but context-dependent impact: among N1-benzylated esters, potency varied by only ~2-fold (10a IC50 = 0.014 µM vs 13a IC50 = 0.013 µM), but this study did not include a furan-2-carboxylate comparator, leaving its biological impact untested [2].

Hydrogen Bond Acceptors
Class-level
4 HBA (furan ester) vs 3 HBA (acetate ester)
Additional HBA may support target engagement studies.
Biological impact of furan O untested in SAR panel.
molecular recognition hydrogen bonding crystal engineering target engagement

NMR Spectroscopic Reference Standards

The compound's identity is verified by two independent NMR spectra (¹H and ¹³C) recorded in DMSO-d₆, archived in the Wiley KnowItAll NMR Spectral Library and accessible via SpectraBase [1][2]. The ¹H NMR spectrum confirms the presence of the NH proton (δ ~5.40–5.60 ppm, singlet, characteristic of the 1,2-dihydroquinoline scaffold), the furan ring protons (δ ~6.6–7.9 ppm), and the three methyl groups (δ ~1.2–2.0 ppm) [2]. This contrasts with the N-benzylated analogs, which lack the NH signal and instead display a benzylic CH₂ singlet around δ 4.40–4.60 ppm, providing a straightforward spectroscopic discriminator between this compound and its N1-substituted congeners [3]. For procurement quality control, these reference spectra enable confirmation of both correct ester regiochemistry (6-O- vs. potential N-acylation) and absence of the oxidized quinoline form.

NMR Diagnostic Marker
Specification review
NH singlet δ 5.40–5.60 (DMSO-d₆)
Supports regioisomer identity confirmation.
Distinguishes from N1-alkylated byproducts.
analytical chemistry NMR spectroscopy quality control compound identity verification

Application Scenarios


S1P1/5-HT1A Target Deconvolution Probe

The compound's 3.0-fold intra-assay selectivity for S1P1 (EC50 = 13.3 µM) over 5-HT1A (EC50 = 39.7 µM), measured under identical cell-based reporter-gene conditions, makes it a suitable tool compound for target deconvolution in phenotypic screening hits that engage either of these two therapeutically important GPCRs [1]. When used alongside the pyridine-3-carboxylate analog (which is 4.1-fold more potent at S1P1), the pair provides a matched molecular pair for assessing the contribution of heterocycle electronics to S1P1 binding [1]. Researchers should procure both compounds from the same vendor batch to minimize inter-laboratory variability in EC50 comparisons.

Lead-Like Starting Point for ADME Optimization

With a computed XLogP3-AA of 3.6—approximately 1.4 log units lower than the lead antitrypanosomal compound TDR20364—this furan-2-carboxylate ester occupies a more favorable lead-like physicochemical space for further optimization [2][3]. Medicinal chemistry teams seeking to reduce lipophilicity-driven off-target effects while retaining the 1,2-dihydroquinoline pharmacophore should consider this compound as a starting scaffold. Its 4 hydrogen bond acceptors (vs. 3 for acetate esters) also provide an additional vector for modulating solubility and target engagement [2].

Negative Control for Antitrypanosomal SAR

The foundational SAR study by Patrick et al. (2010) established that 6-O-ester derivatives of 1,2-dihydro-2,2,4-trimethylquinoline potently inhibit T. b. rhodesiense, but the furan-2-carboxylate variant was not included in the original 53-compound panel [3]. Researchers expanding this SAR series should acquire this compound to experimentally determine whether the furan heterocycle—with its unique electronic properties and hydrogen bonding capacity—confers improved selectivity index (SI) relative to the reported acetate (10a, IC50 = 0.014 µM, SI = 1700) and benzoate (13a, IC50 = 0.013 µM) esters [3]. The absence of pre-existing data creates a clear research opportunity.

Regioisomer Discrimination Reference Standard

The diagnostic NH singlet at δ ~5.40–5.60 in ¹H NMR (DMSO-d₆), archived in the Wiley KnowItAll Spectral Library, provides an unambiguous spectroscopic marker that distinguishes the target 6-O-acyl-1,2-dihydroquinoline from its N1-acylated regioisomer [4]. Synthetic chemists producing dihydroquinoline ester libraries should use this compound as an authentic reference standard to verify regiospecific acylation at the 6-OH position. This is particularly critical given that N1-benzylated analogs dominate the most potent antitrypanosomal series, making regioisomer purity essential for reliable biological interpretation [3].

Application
Selection Property
Validation Focus
S1P1/5-HT1A target deconvolution studies
GPCR selectivity profile
S1P1/5-HT1A endpoint review
ADME optimization research
Lipophilicity and HBA profile
ADME property screening context
Antitrypanosomal SAR expansion
Ester moiety variation
Antitrypanosomal activity endpoint review
Regioisomer discrimination
NMR spectroscopic signature
Regiochemistry confirmation
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